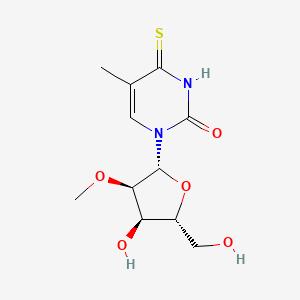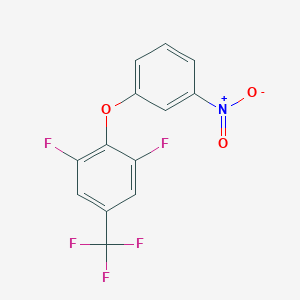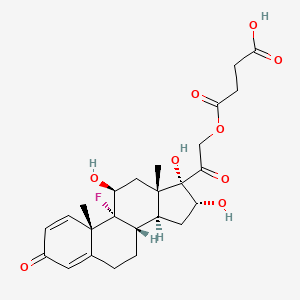
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is a synthetic glucocorticoid steroid. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) typically involves multiple steps starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and succinate esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, efficiency, and compliance with regulatory standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a reference standard in analytical chemistry.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: As an active pharmaceutical ingredient in various formulations.
作用机制
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The resulting changes in gene expression lead to reduced production of pro-inflammatory cytokines and other mediators of inflammation.
相似化合物的比较
Similar Compounds
Dexamethasone: Another potent synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A commonly used glucocorticoid with a slightly different structure and pharmacokinetic profile.
Hydrocortisone: A naturally occurring glucocorticoid with less potency compared to synthetic analogs.
Uniqueness
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and duration of action compared to other glucocorticoids.
属性
CAS 编号 |
2561-01-5 |
|---|---|
分子式 |
C25H31FO9 |
分子量 |
494.5 g/mol |
IUPAC 名称 |
4-[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H31FO9/c1-22-8-7-14(27)9-13(22)3-4-15-16-10-17(28)25(34,23(16,2)11-18(29)24(15,22)26)19(30)12-35-21(33)6-5-20(31)32/h7-9,15-18,28-29,34H,3-6,10-12H2,1-2H3,(H,31,32)/t15-,16-,17+,18-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
LANLTRZXAVUOPI-OKKOOQLDSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)COC(=O)CCC(=O)O)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
规范 SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)COC(=O)CCC(=O)O)O)O)CCC4=CC(=O)C=CC43C)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
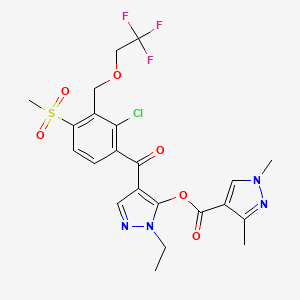

![6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13428423.png)
![tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13428424.png)


![(2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13428438.png)
![4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
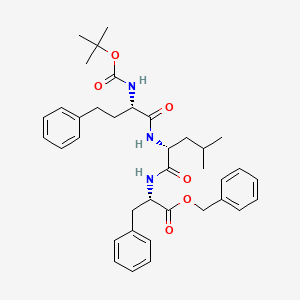
![[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13428451.png)
![Benzo[d]isothiazol-5-ylboronic acid](/img/structure/B13428454.png)
